1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea
Description
Historical Development of Urea-Thiophene Compounds
The integration of urea and thiophene moieties into hybrid molecules traces its roots to foundational discoveries in organic chemistry. Urea, first isolated from urine by Herman Boerhaave in 1727, gained prominence in 1828 when Friedrich Wöhler synthesized it from inorganic precursors, dismantling the vitalism theory and establishing organic chemistry as a distinct field. Thiophene, a sulfur-containing heterocycle, emerged later as a privileged scaffold due to its synthetic versatility and bioisosteric compatibility with phenyl rings. Early synthesis methods, such as the Paal-Knorr and Gewald reactions, enabled the production of thiophene derivatives under harsh conditions, while urea’s role in hydrogen bonding and drug-receptor interactions became increasingly recognized.
The convergence of these two motifs began in the late 20th century, driven by the need to enhance drug solubility and binding affinity. For example, the substitution of phenyl groups with thiophene in urea derivatives improved metabolic stability while retaining pharmacological activity. This strategic hybridization laid the groundwork for compounds like 1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea , which combines substituents optimized for target engagement.
Significance of this compound in Research
The structural complexity of This compound arises from its strategically placed functional groups:
- 5-Chloro-2-methoxyphenyl group : Enhances lipophilicity and participates in halogen bonding with target proteins.
- 5-Methylthiophen-2-yl moiety : Improves metabolic stability and serves as a bioisostere for aromatic rings.
- Methoxyethyl linker : Facilitates conformational flexibility, optimizing binding pocket accommodation.
Recent studies highlight its synthetic accessibility via modular routes, such as the coupling of 5-chloro-2-methoxyphenyl isocyanate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. Computational analyses predict strong adherence to Lipinski’s rule of five, with a calculated logP of ~4.2 and molecular weight of 429.9 g/mol, suggesting oral bioavailability.
Table 1: Key Structural Features and Hypothesized Roles
| Feature | Role |
|---|---|
| 5-Chloro substituent | Halogen bonding with active sites |
| Methoxy groups | Solubility enhancement |
| Thiophene ring | Metabolic stability |
| Urea core | Hydrogen-bond donor/acceptor |
Current Research Landscape and Academic Significance
The compound’s potential spans multiple therapeutic areas, informed by analogous urea-thiophene derivatives:
- Antiviral Applications : Thiophen urea derivatives like J2H-1701 inhibit hepatitis C virus entry by targeting viral glycoproteins.
- Enzyme Inhibition : Morpholine-thiophene hybrids demonstrate sub-micromolar IC~50~ values against urease, outperforming thiourea by 4–6 fold.
- Cancer Research : Thiophene’s role in kinase inhibition suggests utility in oncology, though direct studies on this compound remain pending.
Advances in molecular docking have rationalized its bioactivity. For instance, chloro and methoxy substituents form van der Waals interactions with hydrophobic pockets, while the urea core hydrogen-bonds with catalytic residues like Lys709 in urease. Synthetic methodologies have also evolved, with modern routes employing palladium-catalyzed couplings and flow chemistry to improve yields.
Table 2: Comparative IC~50~ Values of Urea-Thiophene Derivatives
| Compound | Target | IC~50~ (µM) | Reference |
|---|---|---|---|
| Thiourea | Urease | 22.31 | |
| 5g (Morpholine-thiophene) | Urease | 3.80 | |
| J2H-1701 | HCV Entry | 515.62* |
*Molecular weight (g/mol), not IC~50~.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10-4-7-15(23-10)14(22-3)9-18-16(20)19-12-8-11(17)5-6-13(12)21-2/h4-8,14H,9H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZQRIJPYRXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
Substituent Impact on Bioactivity: The target compound’s 5-methylthiophene group may enhance metabolic stability compared to unsubstituted thiophenes, as seen in ’s HSP70 agonist . Methoxy groups in the target compound and ’s thiadiazole derivative likely improve solubility relative to purely hydrophobic analogs like those in .
Structural Flexibility vs.
Electronic Properties: Thiophene-containing compounds (e.g., ) exhibit strong electronic delocalization, which is critical for nonlinear optical applications. The target compound’s thiophene moiety may similarly influence charge transfer in biological systems .
Pharmacological and Physicochemical Comparisons
- Kinase Inhibition : highlights urea derivatives with chloro and methoxy substituents as kinase inhibitors. The target compound’s 5-chloro-2-methoxyphenyl group aligns with this trend, suggesting analogous mechanisms .
- Metabolic Stability : The 5-methylthiophene group in the target compound may reduce oxidative metabolism compared to unsubstituted thiophenes, as demonstrated in ’s HSP70 agonist .
- Solubility : Methoxy groups in the target compound and ’s derivative likely enhance aqueous solubility compared to ’s hydroxymethyl analogs, which may require formulation adjustments .
Case Study: Chalcone Derivatives (–11)
These chalcones exhibit nonlinear optical properties due to π-conjugation, suggesting that the target compound’s thiophene moiety could similarly enable applications in materials science .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 350.85 g/mol. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative under controlled conditions, often utilizing solvents like dichloromethane and catalysts to facilitate the reaction.
Antitumor Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, derivatives of urea have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types, including lung, leukemia, and ovarian cancers .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar urea derivatives have demonstrated broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these derivatives were found to be as low as 0.03–0.12 μg/mL, indicating strong efficacy .
Other Biological Activities
Further investigations into the biological activities of related compounds suggest potential applications in treating conditions such as diabetes and inflammation. Thiourea derivatives have been noted for their anti-inflammatory properties, while some compounds exhibit activity against viral infections, including HIV and HCV .
Case Study: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of thiourea compounds structurally related to our compound of interest. The findings revealed that specific modifications in the chemical structure significantly impacted their cytotoxicity against human cancer cell lines. For example, a compound with a similar backbone exhibited an IC50 value of 16.23 μM against U937 cells, showcasing its potential as a lead compound for further development .
Table of Biological Activity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
